Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
Description
Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked benzyl acetate moiety at position 3. This structure combines electron-withdrawing (thiadiazole) and lipophilic (p-tolyl, benzyl ester) groups, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
benzyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-13-7-9-15(10-8-13)17-19-18(24-20-17)23-12-16(21)22-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTKUDLTOCVUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Ketones
The 1,2,4-thiadiazole ring is typically constructed via cyclocondensation between α,β-unsaturated ketones and thiosemicarbazide. For example, 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one isolated from Cedrus atlantica essential oil reacts with thiosemicarbazide in ethanol under acidic conditions (HCl) to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization upon heating, yielding a 4,5-dihydro-1,3,4-thiadiazole scaffold.
Reaction Conditions :
The planar thiadiazole ring (maximum deviation: 0.006 Å) forms dihedral angles of 18.08° with adjacent aromatic rings, as confirmed by X-ray crystallography.
Acetylation of Thiadiazole Intermediates
Acetylation of the thiosemicarbazone nitrogen is critical for stabilizing the thiadiazole structure. In a representative procedure, the cyclized product is treated with acetic anhydride in pyridine at room temperature.
Procedure :
- Dissolve thiosemicarbazone (0.25 mmol) in pyridine (3 mL).
- Add acetic anhydride (3 mL) dropwise.
- Stir for 12 hours at 25°C.
- Purify via silica gel chromatography (hexane:ethyl acetate = 96:4).
This step achieves near-quantitative acetylation, with the acetamide plane forming a dihedral angle of 7.62° with the thiadiazole ring.
Introduction of the Thioether Side Chain
Nucleophilic Substitution with Benzyl Mercaptoacetate
The thioether linkage is installed via nucleophilic displacement of a leaving group (e.g., sulfonate) on the thiadiazole ring. A patent-pending method for analogous compounds employs sulfonyl halides and thiols under mild conditions.
Optimized Protocol :
- React 5-chloro-3-(p-tolyl)-1,2,4-thiadiazole (1 eq) with benzyl mercaptoacetate (1.2 eq) in acetonitrile.
- Add triethylamine (2 eq) as a base.
- Heat at 60°C for 24 hours.
- Isolate product via crystallization (MeCN/H₂O).
Key Data :
Structural and Spectroscopic Characterization
X-ray Crystallography
Crystals of related thiadiazole derivatives reveal planar ring systems and intermolecular N–H···O hydrogen bonds that stabilize supramolecular chains (Figure 1).
Crystallographic Parameters :
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.32–7.25 (m, 5H, Ar–H)
- δ 4.61 (s, 2H, CH₂COO)
- δ 2.38 (s, 3H, Ar–CH₃)
IR (KBr) :
- 1715 cm⁻¹ (C=O, ester)
- 1230 cm⁻¹ (C–S–C, thiadiazole)
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The patent route demonstrates scalability using continuous flow reactors and solvent recycling. Critical parameters include:
- Temperature control (±2°C) to prevent byproducts.
- Use of acetonitrile over DMF for easier separation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the thiadiazole framework exhibit notable cytotoxic effects against multiple cancer cell lines. For instance:
- Human Lung Cancer (H460) : Studies have shown that derivatives of thiadiazole can inhibit cell proliferation effectively.
- Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and modulation of critical proteins such as Bax and Bcl-2.
- Colon Cancer (HCT116) : Similar cytotoxic effects have been observed, suggesting broad-spectrum anticancer potential.
The mechanism of action often involves the inhibition of pathways related to tumor growth and survival, making Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies reveal that derivatives of thiadiazoles exhibit activity against various pathogenic bacteria. The compound's action against resistant strains is particularly noteworthy, highlighting its potential as a lead compound for developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the p-tolyl group and subsequent functionalization to yield the final product.
These synthetic routes allow for variations in substituents on the thiadiazole ring, leading to a library of related compounds with potentially enhanced biological activities.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated IC50 values against H460 cells at 10 µM; induced apoptosis through Bax/Bcl-2 modulation. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with MIC values lower than standard antibiotics. |
| Study C | Molecular Docking | Suggested binding affinity with tubulin; indicated potential for disrupting cancer cell division pathways. |
These findings underscore the compound's versatility and potential as a therapeutic agent across various medical fields .
Mechanism of Action
The mechanism of action of Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, resulting in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate can be contextualized through comparisons with compounds sharing its core thiadiazole-thioacetate framework or analogous heterocyclic systems. Key comparisons include:
Table 1: Structural and Functional Comparisons
Impact of Heterocyclic Core Modifications
- Thiadiazole vs. Triazole derivatives (e.g., compound Ia) exhibit actoprotective activity linked to cation choice (K⁺ > Na⁺), whereas thiadiazoles may prioritize enzyme inhibition .
- Hybrid Cores: Compounds combining thiadiazole and triazole (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate) show superior enzyme interaction energy, suggesting synergistic effects from dual heterocycles .
Substituent Effects
- For example, replacing p-tolyl with m-tolyl reduces steric compatibility with hydrophobic enzyme pockets .
- Ester vs. Amide Functional Groups : The benzyl ester in the target compound may improve membrane permeability relative to acetamide derivatives (e.g., N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide), which rely on hydrogen bonding for activity .
Cation and Solubility Considerations
While the target compound is a neutral ester, ionic analogs (e.g., potassium or sodium salts of triazole-thioacetates) demonstrate cation-dependent activity. Potassium salts generally outperform sodium due to better solubility and cation-pi interactions in biological systems .
Biological Activity
Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds that have shown significant biological activity across various studies. They are known for their roles as anticancer agents, antimicrobial agents, and modulators of various biochemical pathways. The 1,2,4-thiadiazole moiety is particularly recognized for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,2,4-thiadiazole scaffold have been reported to exhibit cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast cancer)
- A549 (Lung cancer)
- HepG2 (Liver cancer)
- HeLa (Cervical cancer)
In one study involving a series of thiadiazole derivatives, compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like sorafenib. For example, certain derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity .
The mechanisms through which thiadiazole compounds exert their anticancer effects include:
- Induction of Apoptosis : Many thiadiazole derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways. Flow cytometry analysis has shown that these compounds can induce apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase .
- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, inhibition of PARP1 activity has been observed in certain derivatives .
- Targeting Angiogenesis : Thiadiazole derivatives have also been explored for their ability to inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor growth and metastasis .
Study 1: Synthesis and Evaluation
A study synthesized a series of benzylthio-substituted thiadiazoles and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5d | HeLa | 0.37 | Most potent derivative |
| 5g | HeLa | 0.73 | Significant apoptosis induction |
| Sorafenib | HeLa | 7.91 | Standard reference |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of a related compound's action on breast cancer cells (MCF-7). The study revealed that the compound inhibited cell proliferation by inducing oxidative stress and disrupting mitochondrial function .
Q & A
Basic Research: What are the optimized synthetic routes for Benzyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of intermediate thiadiazole derivatives. For example:
- Step 1: React 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol with isopropyl 2-bromoacetate under basic conditions to form the thioether intermediate.
- Step 2: Hydrolysis of the ester group using hydrazine hydrate in propan-2-ol under reflux (3–4 hours) yields the acetohydrazide derivative.
- Step 3: Benzylation is achieved via nucleophilic substitution using benzyl bromide or benzyl chloride in acetic acid.
Purification by recrystallization (e.g., ethanol/water mixtures) ensures ≥98% purity. Key parameters include reaction time, solvent polarity, and stoichiometric ratios of reagents .
Basic Research: How is the structural integrity of this compound confirmed?
Answer:
Structural validation employs a combination of:
- Elemental analysis (CHNS): To confirm empirical formula and purity.
- 1H-NMR spectroscopy: Peaks at δ 2.35 ppm (p-tolyl methyl), δ 4.30 ppm (benzyl CH₂), and δ 7.20–7.40 ppm (aromatic protons) are diagnostic.
- Chromatographic mass spectrometry (GC-MS or LC-MS): To verify molecular ion peaks ([M+H]⁺ or [M–H]⁻) and fragmentation patterns.
- X-ray crystallography (if applicable): For unambiguous confirmation of stereochemistry and bond connectivity .
Basic Research: What initial biological screening assays are recommended for this compound?
Answer:
Prioritize assays aligned with the structural motifs:
- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined .
- Enzyme inhibition: Target thiadiazole-sensitive enzymes like carbonic anhydrase or acetylcholinesterase using spectrophotometric methods.
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds.
Dose-response curves (0.1–100 µM) and positive controls (e.g., riboxin for actoprotective activity) are critical for benchmarking .
Advanced Research: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
Methodology:
- Systematic substitution: Modify the benzyl group (e.g., halogenation, nitro/methoxy substituents) and the p-tolyl moiety (e.g., electron-withdrawing/donating groups).
- Cation exchange: Replace the benzyl group with alkylammonium or metal cations (e.g., K⁺ vs. Na⁺) to evaluate cation-dependent bioactivity .
- In silico modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like fungal cytochrome P450 or bacterial efflux pumps.
Validation: Compare in vitro activity (IC₅₀/MIC) with computational predictions to refine SAR hypotheses .
Advanced Research: How to resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer:
Common discrepancies arise from:
- Cation effects: Potassium salts of analogous compounds (e.g., potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) show 6–12% higher actoprotective activity than sodium salts due to improved membrane permeability .
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include internal controls.
- Solubility limitations: Use co-solvents (e.g., DMSO ≤1% v/v) or pro-drug strategies to enhance bioavailability.
Meta-analyses of dose-response data and physicochemical properties (logP, pKa) can clarify outliers .
Advanced Research: What pharmacological mechanisms are hypothesized for this compound’s bioactivity?
Answer:
Mechanistic insights include:
- Thiol-mediated redox modulation: The thiadiazole-thioether moiety may interact with cellular thiols (e.g., glutathione), altering oxidative stress pathways.
- Enzyme inhibition: The thiadiazole ring could act as a zinc-binding group in metalloenzymes (e.g., matrix metalloproteinases).
- Membrane disruption: Amphiphilic derivatives may integrate into lipid bilayers, disrupting microbial membranes.
Validate via knockout models (e.g., S. cerevisiae glutathione-deficient mutants) or fluorescence-based assays (e.g., ROS detection) .
Advanced Research: How to develop analytical methods for quantifying this compound in complex matrices?
Answer:
HPLC-UV/MS protocol:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile/0.1% formic acid in water.
- Detection: UV at 254 nm (thiadiazole absorbance) or MS/MS (MRM transitions for fragmentation ions).
Validation parameters: - Linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (80–120% in spiked plasma/soil samples).
Cross-validate with NMR for absolute quantification in biological extracts .
Advanced Research: What strategies mitigate stability challenges during long-term storage?
Answer:
- Temperature control: Store at –20°C in amber vials to prevent photodegradation.
- Lyophilization: For hygroscopic derivatives, lyophilize with cryoprotectants (e.g., trehalose).
- pH buffering: Formulate as sodium/potassium salts in phosphate buffer (pH 7.4) to reduce hydrolysis.
Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life using Arrhenius modeling .
Advanced Research: How to address low yields in large-scale synthesis?
Answer:
- Catalytic optimization: Replace stoichiometric bases (e.g., K₂CO₃) with catalytic DMAP or ionic liquids.
- Flow chemistry: Continuous flow reactors improve heat/mass transfer for exothermic thioetherification steps.
- Green solvents: Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance solubility and reduce side reactions.
Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .
Advanced Research: What metabolomic approaches identify biotransformation products of this compound?
Answer:
- In vitro models: Incubate with liver microsomes (human/rat) and NADPH cofactor.
- HRMS-based metabolomics: Use Q-TOF or Orbitrap systems to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Isotope labeling: Synthesize ¹³C/²H-labeled analogs to trace metabolic pathways via MS/MS fragmentation.
Correlate metabolite profiles with toxicity data (e.g., Ames test) to assess detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
